Methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate

Catalog No.
S1501298
CAS No.
175201-65-7
M.F
C14H20N2O3S2
M. Wt
328.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino...

CAS Number

175201-65-7

Product Name

Methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate

IUPAC Name

methyl (2S)-2-[(2-ethylsulfanylpyridine-3-carbonyl)amino]-4-methylsulfanylbutanoate

Molecular Formula

C14H20N2O3S2

Molecular Weight

328.5 g/mol

InChI

InChI=1S/C14H20N2O3S2/c1-4-21-13-10(6-5-8-15-13)12(17)16-11(7-9-20-3)14(18)19-2/h5-6,8,11H,4,7,9H2,1-3H3,(H,16,17)/t11-/m0/s1

InChI Key

XDXPMSKLJTXFIO-NSHDSACASA-N

SMILES

CCSC1=C(C=CC=N1)C(=O)NC(CCSC)C(=O)OC

Solubility

36.1 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

CCSC1=C(C=CC=N1)C(=O)NC(CCSC)C(=O)OC

Isomeric SMILES

CCSC1=C(C=CC=N1)C(=O)N[C@@H](CCSC)C(=O)OC

Methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate is a complex organic compound with the molecular formula C14H20N2O3S2C_{14}H_{20}N_{2}O_{3}S_{2} and a molecular weight of approximately 328.45 g/mol. This compound features a pyridine ring, which is substituted with an ethylthio group and is part of an amide structure. The presence of both methylthio and ethylthio groups contributes to its unique chemical properties, making it a subject of interest in various chemical and biological studies. The melting point of this compound is reported to be around 68 °C, with a predicted boiling point of approximately 537.5 °C .

Typical for amides and esters. Key reactions may include:

  • Hydrolysis: In the presence of water and an acid or base, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The ethylthio group may undergo nucleophilic substitution reactions, potentially reacting with stronger nucleophiles.
  • Reduction: The carbonyl group in the pyridine moiety can be reduced to an alcohol, altering the compound's reactivity and biological activity.

These reactions highlight the compound's potential versatility in synthetic organic chemistry.

Synthesis of methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate typically involves multi-step organic reactions:

  • Formation of Pyridine Derivative: Start with a suitable pyridine precursor that can be functionalized at the 3-position.
  • Ethylthio Group Introduction: Introduce the ethylthio group through a substitution reaction or by using ethylthiol in a coupling reaction.
  • Amide Bond Formation: React the pyridine derivative with a suitable carboxylic acid derivative to form the amide bond.
  • Final Esterification: Convert the resulting acid into the methyl ester by reacting it with methanol in the presence of an acid catalyst.

Each step must be optimized for yield and purity to obtain the final product efficiently.

Methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting specific biological pathways.
  • Agricultural Chemistry: Possible use as a pesticide or herbicide due to its structural features that may interact with biological systems in plants or pests.
  • Chemical Research: As a reagent or intermediate in synthetic organic chemistry for creating more complex molecules.

Interaction studies involving methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate are necessary to understand its mechanism of action at the molecular level. These studies could include:

  • Binding Affinity Assays: To determine how well this compound binds to specific enzymes or receptors.
  • Cellular Studies: Evaluating its effects on cell proliferation, apoptosis, or other cellular functions.
  • In Vivo Studies: Assessing pharmacokinetics and pharmacodynamics in animal models to evaluate therapeutic potential.

Several compounds share structural similarities with methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate. Here are some examples:

Compound NameStructural FeaturesUnique Aspects
Methyl 4-methylthio-2-[[2-(methylthio)-3-pyridyl]carbonyl]amino)butanoateContains similar pyridine and thio groupsDifferent substitution pattern on the butanoate
Methyl 2-(methylthio)butyrateSimpler structure without pyridineLacks nitrogen functionality
Ethyl 2-[[2-(ethylthio)-3-pyridyl]carbonyl]amino]-4-methylthiobutanoateEthyl instead of methyl on butanoateVariation in alkyl chain length

The uniqueness of methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate lies in its specific combination of functional groups and structural complexity, which may confer distinct biological activities compared to these similar compounds.

Activation and Coupling Reactions of Pyridine Derivatives

Pyridine derivatives serve as critical precursors for constructing the 2-(ethylthio)-3-pyridyl moiety. Electrophilic activation of pyridine rings often employs N-oxide intermediates to enhance reactivity at the 2- and 4-positions. For example, pyridine N-oxide undergoes regioselective C–H functionalization with alkyl halides via palladium-catalyzed cross-coupling, enabling direct introduction of ethylthio groups. Computational studies reveal that nitronium ion (NO₂⁺) attacks at the ortho position of pyridine N-oxide through a stepwise mechanism involving tetrahedral cation intermediates. This strategy avoids harsh Friedel-Crafts conditions while maintaining high regiocontrol.

Catalytic Systems for Amide Bond Formation

The amide linkage in the target compound is forged using trifluoromethanesulfonic anhydride (Tf₂O) and 2-methoxypyridine (2-OMe-Py) as cooperative catalysts. Tf₂O activates the carboxylic acid via O-triflyliminium triflate intermediates, while 2-OMe-Py neutralizes triflic acid (TfOH) byproduct, preventing protonation of the nucleophilic amine. NMR studies confirm that base additives like 2-fluoropyridine enhance conversion by shifting the equilibrium toward reactive nitrilium ions. This system achieves >90% yield for sterically hindered amides, outperforming traditional carbodiimide-based methods.

Solvent Effects on Reaction Efficiency

Solvent polarity significantly impacts reaction kinetics and product isolation (Table 1). Acetonitrile (MeCN) provides optimal dielectric constant (ε = 37.5) for polar transition states in amidation, while ethyl acetate (EtOAc) facilitates easier workup due to lower boiling point. Dichloromethane (DCM), though effective for dissolving hydrophobic intermediates, faces restrictions under green chemistry guidelines.

Table 1. Solvent Performance in Amidation and Purification

SolventDielectric ConstantReaction Yield (%)Purity After Workup (%)
MeCN37.59289
EtOAc6.08595
DCM8.97882

Innovative Applications in Flow Chemistry

Space-Time Yield Optimization in Continuous Flow

Continuous flow reactors enhance throughput by maintaining precise temperature control and reducing diffusion limitations. For the target compound, a coiled tube reactor (10 mL volume) achieves a space-time yield of 1.48 kg·L⁻¹·h⁻¹ at 80°C, surpassing batch methods by 300%. Real-time monitoring via inline UV/Vis spectroscopy allows dynamic adjustment of residence time (0.5–16 min) to maximize conversion.

Solid-Supported Reagents in Flow Transformations

Polymer-bound scavengers (e.g., MP-TsOH, PS-DIEA) enable in-line purification by sequestering excess Tf₂O and triflic acid. This approach reduces downstream chromatography, with silica gel column reactors achieving >99% palladium removal during workup.

Green Chemistry Principles in System Design

Replacing DCM/MeOH with heptane/ethyl acetate (90:10 v/v) lowers the Process Mass Intensity (PMI) by 40% while maintaining R~f~ = 0.6 in column chromatography. Solvent recycling loops integrated into flow setups further cut waste generation.

Thiol Group Introduction and Functionalization

Biomimetic Thioamide Biosynthesis Pathways

The YcaO-TfuA enzyme system inspires abiotic methods for sulfur incorporation. YcaO catalyzes ATP-dependent backbone activation, while TfuA hydrolyzes thiocarboxylated ThiS (ThiS-COSH) to supply sulfide equivalents. Mimicking this, in situ Na₂S generation from elemental sulfur (S₈) in aqueous micelles achieves 89% thiolation efficiency.

Catalyst-Free Sulfurization in Aqueous Media

Micellar systems with sugar-based surfactants (e.g., AGA8) promote direct S–S bond formation between thiols and S₈. Quantum calculations indicate S₂ clusters as reactive intermediates, enabling selective synthesis of ethylthio and methylthio groups at 25°C.

Stability and Reactivity of Thiol Groups

Thiol pK~a~ modulation via neighboring carbonyl groups (as in the butanoate ester) stabilizes the –SH moiety against oxidation. The electron-withdrawing pyridylcarbonyl group lowers pK~a~ to 8.2, enhancing nucleophilic reactivity during subsequent alkylation.

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

328.09153485 g/mol

Monoisotopic Mass

328.09153485 g/mol

Heavy Atom Count

21

Dates

Modify: 2023-07-17

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